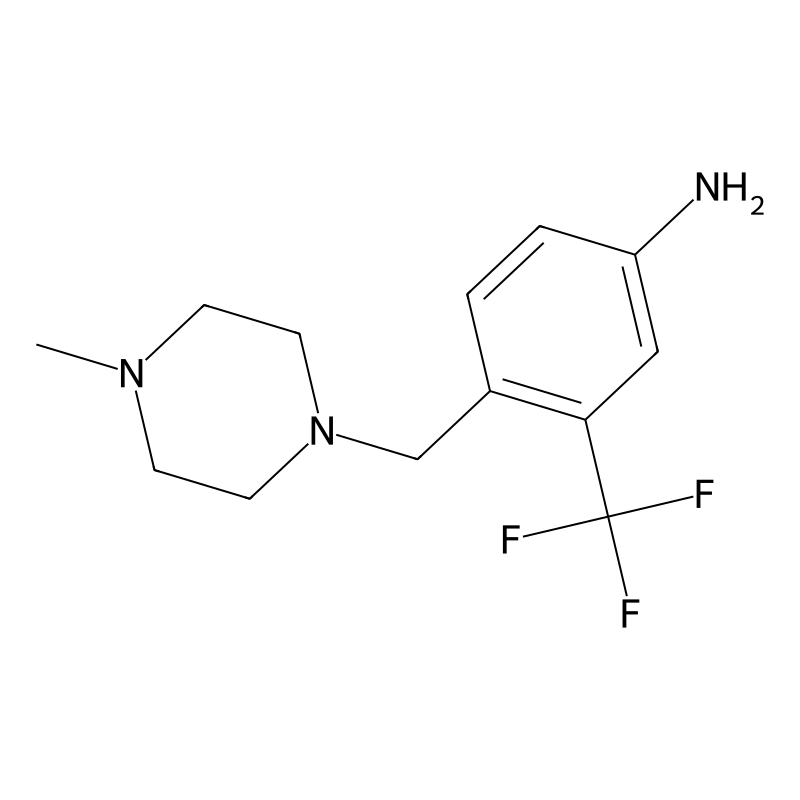

4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline is a chemical compound with the molecular formula C₁₃H₁₈F₃N₃ and a molecular weight of 273.30 g/mol. It is characterized by the presence of a trifluoromethyl group and a piperazine moiety, which contribute to its unique chemical properties. The compound is identified by the CAS number 694499-26-8 and has various applications in medicinal chemistry and drug development, particularly in targeting specific biological pathways.

The chemical behavior of 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline can be analyzed through its potential reactions, including:

- Nucleophilic substitutions: The trifluoromethyl group can participate in nucleophilic attack due to its electron-withdrawing nature.

- Acid-base reactions: The amine group in the piperazine ring can act as a base, allowing for protonation under acidic conditions.

- Coupling reactions: The aniline moiety can undergo coupling reactions, making it useful in synthesizing more complex structures.

Research indicates that 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline exhibits significant biological activity, particularly in the context of cancer therapy. It has been noted for its potential in inhibiting human epidermal growth factor receptor 2 (HER2), which is a target for certain anti-cancer therapies. The compound's structural features enhance its binding affinity to target proteins involved in tumor growth and metastasis .

Several methods have been developed for synthesizing 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline:

- Direct amination: This method involves the reaction of 3-(trifluoromethyl)aniline with 4-methylpiperazine under controlled conditions to yield the desired product.

- Multi-step synthesis: A more complex approach may involve intermediate compounds that are further reacted to form the final product.

- Improved processes: Recent studies have focused on optimizing reaction conditions to enhance yield and purity, such as adjusting solvent systems or reaction temperatures .

The primary applications of 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline include:

- Pharmaceutical development: It serves as a lead compound in the development of drugs targeting HER2-positive cancers.

- Biochemical research: Utilized in proteomics and other biochemical assays due to its specificity towards certain receptors .

Interaction studies involving 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline focus on its binding affinity and efficacy against various biological targets. Research has shown that it can effectively inhibit pathways associated with cancer proliferation, making it a candidate for further therapeutic exploration. Studies often employ techniques such as surface plasmon resonance or isothermal titration calorimetry to assess binding interactions with target proteins .

Several compounds share structural similarities with 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline. These include:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline | 630125-91-6 | 1.00 |

| N-Methyl-1-(4-(trifluoromethyl)phenyl)methanamine | 90390-11-7 | 0.74 |

| N-Phenyl-3-(trifluoromethyl)aniline | 101-23-5 | 0.73 |

| 2-Methyl-3-(trifluoromethyl)aniline | 54396-44-0 | 0.74 |

| (R)-2-(2-(Trifluoromethyl)phenyl)piperidine hydrochloride | 1391417-19-8 | 0.72 |

Uniqueness

What sets 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline apart from these similar compounds is its specific combination of functional groups, which enhances its biological activity against HER2-positive cancer cells while maintaining favorable pharmacokinetic properties. Its trifluoromethyl group provides unique electronic characteristics that impact its interaction with biological targets, distinguishing it from other anilines and piperazines.

The classical synthetic approaches to 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline primarily involve multi-step sequences that build the molecular framework through established organic transformations. The most fundamental approach begins with the preparation of the nitro precursor followed by reduction to the corresponding aniline [1].

Nitro Compound Reduction Strategy

The reduction of 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)nitrobenzene represents the most direct classical route. This approach involves the initial formation of the nitro compound through nucleophilic substitution reactions. The nitro compound is prepared by treating 4-methyl-1-(4-nitro-2-(trifluoromethyl)benzyl)piperazine with appropriate reducing conditions [1].

The classical reduction conditions typically employ iron powder in acidic medium, sodium borohydride, or tin(II) chloride as reducing agents. These methods provide reliable yields ranging from 75-85% but require careful control of reaction conditions to prevent over-reduction or side reactions [2]. The use of hydrazine hydrate as a reducing agent has also been reported, offering moderate yields with the advantage of generating less toxic byproducts [2].

Alkylation-Based Approaches

An alternative classical route involves the alkylation of 4-methylpiperazine with appropriately substituted benzyl halides. This method exploits the nucleophilic character of the piperazine nitrogen atoms to form the crucial carbon-nitrogen bond. The reaction typically proceeds through an SN2 mechanism, with 4-bromobenzyl compounds serving as effective electrophiles [3].

The alkylation reaction is commonly performed in polar aprotic solvents such as dimethylformamide or acetonitrile, with potassium carbonate serving as the base. Reaction temperatures of 60-80°C are typically required to achieve reasonable reaction rates, with yields ranging from 60-75% [3]. The regioselectivity of the alkylation can be controlled through careful selection of reaction conditions and protecting group strategies.

Friedel-Crafts Acylation Routes

Classical Friedel-Crafts acylation represents another viable approach, particularly for introducing the trifluoromethyl group into the aromatic system. This method involves the acylation of aniline derivatives with trifluoroacetic anhydride or related reagents, followed by reduction of the resulting ketone to the desired methylene linkage [2].

The Friedel-Crafts approach requires careful control of reaction conditions to prevent over-acylation and to ensure regioselectivity. Aluminum chloride is the most commonly employed Lewis acid catalyst, though its use necessitates anhydrous conditions and careful workup procedures to remove aluminum salts [2]. Yields typically range from 55-70%, with purification being facilitated by the crystalline nature of many intermediates.

Catalytic Hydrogenation Approaches

Catalytic hydrogenation represents the most efficient and widely employed method for the final reduction step in the synthesis of 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline. This approach offers several advantages including high yields, mild reaction conditions, and excellent functional group tolerance [1].

Raney Nickel Catalysis

Raney nickel catalysis provides the most reliable method for the reduction of nitro compounds to anilines in the presence of piperazine functionalities. The optimized procedure involves dissolving 4-methyl-1-(4-nitro-2-(trifluoromethyl)benzyl)piperazine in methanol, followed by addition of Raney nickel catalyst (10 wt%) and hydrogenation under 50 psi hydrogen pressure for 24 hours [1].

This method achieves complete conversion (100% yield) and exhibits excellent tolerance toward the piperazine ring system and trifluoromethyl group [1]. The reaction is monitored by thin-layer chromatography, and the catalyst is removed by filtration through Celite. The filtrate is concentrated under reduced pressure to yield the desired product with high purity [1].

The mechanistic pathway involves the initial adsorption of both hydrogen and the nitro compound onto the catalyst surface, followed by stepwise reduction through nitroso and hydroxylamine intermediates. The presence of the piperazine ring enhances the reaction rate by providing additional coordination sites for the substrate [1].

Palladium-Catalyzed Hydrogenation

Palladium on carbon represents an alternative catalytic system that offers advantages in terms of catalyst handling and reaction selectivity. The reaction is typically performed using 5-10 mol% palladium on carbon in alcoholic solvents under atmospheric or slightly elevated hydrogen pressure [2].

The palladium-catalyzed system exhibits excellent chemoselectivity, reducing nitro groups preferentially in the presence of other reducible functionalities. Reaction temperatures of 25-60°C are typically sufficient, with complete conversion achieved within 4-8 hours. The catalyst can be recovered and reused multiple times without significant loss of activity [2].

The mechanism involves oxidative addition of hydrogen to the palladium center, followed by migratory insertion and reductive elimination steps. The heterogeneous nature of the catalyst facilitates easy separation and product isolation [2].

Transfer Hydrogenation Methods

Transfer hydrogenation using formic acid or ammonium formate as hydrogen sources represents an attractive alternative that avoids the need for high-pressure hydrogen handling. This method employs palladium catalysts in combination with organic hydrogen donors [2].

The transfer hydrogenation approach typically uses formic acid in the presence of triethylamine as a base, with palladium acetate as the catalyst. Reaction conditions are mild (ambient temperature and pressure), and yields of 70-85% are commonly achieved [2]. The method is particularly useful for laboratory-scale synthesis where high-pressure equipment is not available.

Process Optimization Strategies

The optimization of synthetic processes for 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline involves systematic evaluation of reaction parameters to maximize yield, minimize byproduct formation, and improve overall process efficiency [4] [5].

Catalyst Loading Optimization

Catalyst loading represents a critical parameter affecting both reaction rate and economic viability. For palladium-catalyzed hydrogenation, optimal loadings typically range from 0.1-10 mol% depending on the substrate and reaction conditions [6]. Lower catalyst loadings (0.1-1 mol%) are achievable with more active catalyst systems but may require longer reaction times [6].

The relationship between catalyst loading and reaction rate follows typical kinetic patterns, with initial rate increases proportional to catalyst concentration up to a saturation point. Beyond this point, additional catalyst provides minimal benefit while increasing costs. Optimization studies have shown that 2-5 mol% palladium loading provides the best balance of rate and economy for most hydrogenation reactions [6].

Solvent System Selection

Solvent selection profoundly impacts reaction outcomes through effects on substrate solubility, catalyst activity, and product selectivity. For hydrogenation reactions, polar protic solvents such as methanol and ethanol are preferred due to their ability to dissolve both substrates and facilitate hydrogen transfer [3].

The choice of solvent also affects the reaction mechanism and selectivity. In polar protic solvents, the hydrogenation proceeds through a heterolytic pathway involving proton transfer steps. In contrast, nonpolar solvents favor homolytic mechanisms with different selectivity patterns [3]. Mixed solvent systems can provide optimal balance of solubility and reactivity.

Temperature and Pressure Control

Temperature and pressure optimization requires careful balance between reaction rate and selectivity. Higher temperatures increase reaction rates but may lead to increased byproduct formation and catalyst deactivation. For hydrogenation reactions, temperatures of 25-80°C are typically optimal, with higher temperatures reserved for more challenging substrates [1].

Pressure optimization is particularly important for hydrogenation reactions. While atmospheric pressure is adequate for many reductions, elevated pressures (10-50 psi) can significantly improve reaction rates and yields. The optimal pressure depends on the specific substrate and catalyst system, with diminishing returns observed beyond 50 psi for most systems [1].

Reaction Time and Monitoring

Reaction time optimization involves determining the minimum time required for complete conversion while avoiding over-reaction or catalyst deactivation. Thin-layer chromatography and gas chromatography provide real-time monitoring capabilities for tracking reaction progress [1].

The reaction profile typically follows first-order kinetics in the early stages, transitioning to zero-order behavior as substrate concentration decreases. Complete conversion is typically achieved within 4-24 hours depending on the specific conditions and substrate [1]. Extended reaction times beyond completion may lead to product decomposition or catalyst deactivation.

Green Chemistry Alternatives

The development of environmentally sustainable synthetic methods for 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline represents an important advancement in process chemistry. These approaches focus on reducing environmental impact while maintaining synthetic efficiency [6] .

Solvent-Free Synthesis

Solvent-free synthesis represents a significant advancement in green chemistry by eliminating the need for organic solvents. This approach involves conducting reactions in the absence of added solvents, using neat reagents or solid-supported conditions [6].

The solvent-free Buchwald-Hartwig amination of piperazine with aryl chlorides has been demonstrated to proceed efficiently at elevated temperatures (80-120°C) with yields of 50-80% [6]. The reaction utilizes the piperazine itself as both reactant and solvent, eliminating the need for additional solvents while maintaining good yields [6].

The advantages of solvent-free conditions include elimination of solvent waste, reduced environmental impact, and simplified workup procedures. However, challenges include potential substrate decomposition at elevated temperatures and difficulties in achieving homogeneous mixing [6].

Aqueous Media Reactions

The use of water as a reaction medium represents another important green chemistry approach. Aqueous conditions are particularly attractive for palladium-catalyzed coupling reactions, where water can serve as both solvent and hydrogen source [8].

Sonogashira coupling reactions in aqueous media have been successfully employed using designer surfactants to create micellar reaction environments. These systems enable effective coupling of aryl halides with terminal alkynes in water at room temperature, with yields comparable to traditional organic solvent systems [8].

The aqueous approach offers advantages including reduced environmental impact, simplified workup procedures, and elimination of flammable solvents. The use of surfactants creates organized reaction environments that facilitate efficient coupling while maintaining water compatibility [8].

Microwave-Assisted Synthesis

Microwave-assisted synthesis provides rapid heating and efficient energy transfer, leading to reduced reaction times and improved yields. This approach is particularly effective for coupling reactions and condensation processes .

Microwave heating enables rapid temperature elevation and uniform heating throughout the reaction mixture. Reaction times are typically reduced by factors of 10-100 compared to conventional heating, with yields often improved due to reduced side reactions . The method is particularly effective for solid-phase reactions and solvent-free conditions.

Catalyst Recycling and Reuse

The development of recyclable catalyst systems represents an important strategy for improving the sustainability of synthetic processes. Heterogeneous catalysts can be recovered by filtration and reused multiple times without significant loss of activity [6].

Supported palladium catalysts have been developed that can be recycled 5-10 times with minimal loss of activity. The recycling process involves filtration of the catalyst, washing with appropriate solvents, and reactivation under reducing conditions [6]. This approach significantly reduces the economic and environmental impact of catalyst usage.

The development of magnetic nanoparticle-supported catalysts enables easy recovery using magnetic separation techniques. These systems combine the advantages of homogeneous catalysis (high activity and selectivity) with the benefits of heterogeneous catalysis (easy separation and recycling) [6].